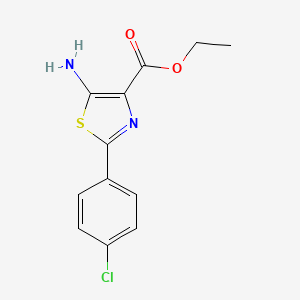![molecular formula C14H17BrN2O2S B15359091 7-Bromo-5-methyl-2-(1,4-oxazepan-4-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B15359091.png)
7-Bromo-5-methyl-2-(1,4-oxazepan-4-ylmethyl)thieno[3,2-c]pyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-5-methyl-2-(1,4-oxazepan-4-ylmethyl)thieno[3,2-c]pyridin-4-one: is a complex organic compound characterized by its bromine, methyl, and oxazepane groups attached to a thieno[3,2-c]pyridin-4-one core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-methyl-2-(1,4-oxazepan-4-ylmethyl)thieno[3,2-c]pyridin-4-one typically involves multiple steps, starting with the construction of the thieno[3,2-c]pyridin-4-one core. One common approach is the cyclization of appropriately substituted thiophenes with halogenated pyridines under specific conditions. The presence of a bromine atom and a methyl group requires careful control of reaction conditions to ensure selective functionalization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations. Continuous flow chemistry could be employed to enhance efficiency and safety, ensuring consistent product quality.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the thieno[3,2-c]pyridin-4-one core to its corresponding oxo derivatives.
Reduction: : Reducing the bromine atom to form a hydrogen bromide derivative.
Substitution: : Replacing the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines or alcohols can be used to substitute the bromine atom.
Major Products Formed
Oxidation: : Formation of oxo derivatives of the thieno[3,2-c]pyridin-4-one core.
Reduction: : Formation of hydrogen bromide derivatives.
Substitution: : Formation of various substituted thieno[3,2-c]pyridin-4-ones.
科学的研究の応用
7-Bromo-5-methyl-2-(1,4-oxazepan-4-ylmethyl)thieno[3,2-c]pyridin-4-one: has shown potential in several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
類似化合物との比較
7-Bromo-5-methyl-2-(1,4-oxazepan-4-ylmethyl)thieno[3,2-c]pyridin-4-one: can be compared to other similar compounds, such as:
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: : Both compounds share the bromine atom and similar core structures, but differ in their substituents and functional groups.
2-(1,4-oxazepan-4-ylmethyl)thieno[3,2-c]pyridin-4-one: : This compound lacks the bromine atom, highlighting the importance of the bromine in the biological activity of the original compound.
These comparisons help highlight the uniqueness of This compound and its potential advantages over similar compounds.
特性
分子式 |
C14H17BrN2O2S |
|---|---|
分子量 |
357.27 g/mol |
IUPAC名 |
7-bromo-5-methyl-2-(1,4-oxazepan-4-ylmethyl)thieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C14H17BrN2O2S/c1-16-9-12(15)13-11(14(16)18)7-10(20-13)8-17-3-2-5-19-6-4-17/h7,9H,2-6,8H2,1H3 |
InChIキー |
IYUYGSGNRCUPLG-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=C(C1=O)C=C(S2)CN3CCCOCC3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-methyl-quinolin-8-ol](/img/structure/B15359017.png)



![Methyl 2-azabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride](/img/structure/B15359054.png)

![[4-Amino-2-(trifluoromethyl)phenyl]methyl acetate](/img/structure/B15359066.png)



![6-[3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15359097.png)

![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonitrile](/img/structure/B15359107.png)

